Regioisomeric Impact on Somatostatin Receptor 2 (SST2) Binding Affinity (KD)
In a direct comparison of radiolabeled somatostatin antagonists, the incorporation of 3-pyridylalanine (3-Pal) resulted in a distinct receptor binding affinity (KD) compared to its regioisomers. The affinity followed a trend of l2Pal < 3Pal < 4Pal, with 3Pal exhibiting a KD of 0.15 ± 0.01 nM [1]. This value positions 3Pal as an intermediate option between the lower affinity of l2Pal (0.18 ± 0.02 nM) and the higher affinity of 4Pal (0.11 ± 0.01 nM), offering a unique balance of binding properties [1].
| Evidence Dimension | SST2 Receptor Binding Affinity (KD) |
|---|---|
| Target Compound Data | 0.15 ± 0.01 nM |
| Comparator Or Baseline | l2Pal derivative: 0.18 ± 0.02 nM; 4Pal derivative: 0.11 ± 0.01 nM |
| Quantified Difference | 3Pal has 16.7% higher affinity than l2Pal and 26.7% lower affinity than 4Pal. |
| Conditions | Saturation binding studies on DOTA-[xPal3]-LM3 antagonists labeled with Lu-177. |
Why This Matters
This data demonstrates that the 3-Pal isomer provides a specific, intermediate binding affinity that is distinct from 2-Pal and 4-Pal, which is crucial for optimizing receptor-targeted therapies.
- [1] Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. (2025). EJNMMI Radiopharmacy and Chemistry, 10, Article 35. View Source
